3-(Chloromethyl)-2,4,5-trimethyloxolane
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Overview
Description
3-(Chloromethyl)-2,4,5-trimethyloxolane is an organic compound characterized by a five-membered oxolane ring substituted with chloromethyl and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,5-trimethyloxolane typically involves the chloromethylation of 2,4,5-trimethyloxolane. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields . The product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,4,5-trimethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of epoxides or carboxylic acids.
Reduction: Formation of methyl-substituted oxolanes.
Scientific Research Applications
3-(Chloromethyl)-2,4,5-trimethyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various derivatives.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Industrial Chemistry: Employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,4,5-trimethyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a variety of substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether: Similar in structure but lacks the oxolane ring.
Chlorotrimethylsilane: Contains a silicon atom instead of the oxolane ring.
2,4,5-Trimethyloxolane: Lacks the chloromethyl group.
Properties
Molecular Formula |
C8H15ClO |
---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
3-(chloromethyl)-2,4,5-trimethyloxolane |
InChI |
InChI=1S/C8H15ClO/c1-5-6(2)10-7(3)8(5)4-9/h5-8H,4H2,1-3H3 |
InChI Key |
GIKPUFCWFMHNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(C1CCl)C)C |
Origin of Product |
United States |
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